molecular formula C20H29N3O2 B5574801 4-(1-azocanylacetyl)-1-(4-methylphenyl)-2-piperazinone

4-(1-azocanylacetyl)-1-(4-methylphenyl)-2-piperazinone

Cat. No.: B5574801
M. Wt: 343.5 g/mol
InChI Key: ZDTXRJORNFKJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-azocanylacetyl)-1-(4-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C20H29N3O2 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.22597718 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Biginelli Reaction : The synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety demonstrates a simple and efficient method yielding good results. These derivatives were obtained by reacting enaminones with urea and different substituted benzaldehydes, showcasing the compound's relevance in synthetic chemistry and potential biological applications (Bhat et al., 2018).

Antimicrobial Activities

  • Triazole Derivatives : New 1,2,4-triazole derivatives synthesized from ester ethoxycarbonylhydrazones and primary amines, including those converted using morpholine or methyl piperazine, showed good or moderate activities against test microorganisms, highlighting the potential of piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2010).

Herbicidal and Plant Growth Regulatory Potential

  • Aryl(thio)carbamoyl Derivatives : Piperazines evaluated as potential herbicides and plant growth regulators showed significant activity, especially those containing a piperazine ring, ethylene group, and 4-fluorophenylcarbamoyl group. This research highlights the compound's utility in agriculture (Stoilkova et al., 2014).

Antibacterial and Biofilm Inhibition

  • Bacterial Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent antibacterial efficacies and biofilm inhibition activities, suggesting their application in combating bacterial infections and biofilm-related diseases (Mekky & Sanad, 2020).

Metabolic and Disposition Studies

  • Metabolic Disposition in Animals : Studies on the metabolic disposition of casopitant, a compound with a piperazine component, in mice, rats, and dogs, provided insights into its absorption, metabolism, and elimination, important for understanding the pharmacokinetics and toxicological profile of drugs containing piperazine derivatives (Miraglia et al., 2010).

Properties

IUPAC Name

4-[2-(azocan-1-yl)acetyl]-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-17-7-9-18(10-8-17)23-14-13-22(16-20(23)25)19(24)15-21-11-5-3-2-4-6-12-21/h7-10H,2-6,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTXRJORNFKJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CN3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.